
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, is a phospholipid commonly found in biological membranes. It consists of a glycerol backbone with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, linked to a phosphoethanolamine head group. This compound plays a crucial role in membrane structure and function, contributing to the fluidity and dynamics of cellular membranes .
Scientific Research Applications
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics, providing insights into the behavior of biological membranes.
Biology: The compound is utilized in the formation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It plays a role in the development of lipid-based formulations for pharmaceuticals, enhancing the bioavailability and stability of therapeutic agents.
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid, a major component of biological membranes . It primarily targets the air/water interfaces in the alveoli .
Mode of Action
POPE reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and potentially cause respiratory distress .
Biochemical Pathways
POPE is synthesized via the CDP-ethanolamine pathway , also known as the Kennedy pathway . In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the final step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine . POPE is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Pharmacokinetics
As a phospholipid, it is known to be soluble in ethanol, dmso, and a mixture of chloroform, methanol, and water .
Result of Action
The primary result of POPE’s action is the prevention of alveolar collapse, thereby reducing the risk of respiratory distress . This is particularly important in the context of infant respiratory distress syndrome, where synthetic lung surfactants like POPE are used for treatment .
Action Environment
The action of POPE is influenced by environmental factors such as temperature and light. It is stable for one year when stored at -20°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerophosphoethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts such as triethylamine.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Modified phospholipids with different head groups.
Comparison with Similar Compounds
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (Phosphatidylcholine): Similar in structure but with a choline head group instead of phosphoethanolamine.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA (Phosphatidic Acid): Contains a phosphate group instead of phosphoethanolamine.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PS (Phosphatidylserine): Features a serine head group instead of phosphoethanolamine.
Uniqueness: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE is unique due to its specific head group, which imparts distinct biochemical properties and interactions within the membrane. Its role in modulating membrane dynamics and participating in signaling pathways sets it apart from other similar phospholipids .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine involves the condensation of palmitic acid, oleic acid, ethanolamine, and phosphoric acid.", "Starting Materials": [ "Palmitic acid", "Oleic acid", "Ethanolamine", "Phosphoric acid" ], "Reaction": [ "Palmitic acid is reacted with thionyl chloride to form palmitoyl chloride.", "Oleic acid is reacted with thionyl chloride to form oleoyl chloride.", "Palmitoyl chloride and oleoyl chloride are then reacted with ethanolamine to form 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine.", "Phosphoric acid is added to the reaction mixture to facilitate the formation of the phosphoethanolamine head group." ] } | |
CAS No. |
26662-94-2 |
Molecular Formula |
C39H76NO8P |
Molecular Weight |
718.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
InChI Key |
FHQVHHIBKUMWTI-OTMQOFQLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
| 26662-94-2 | |
physical_description |
Solid |
Synonyms |
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


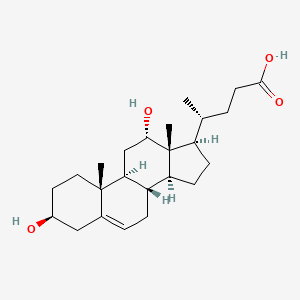
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)
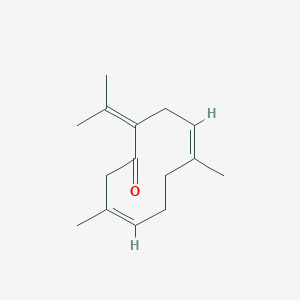


![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
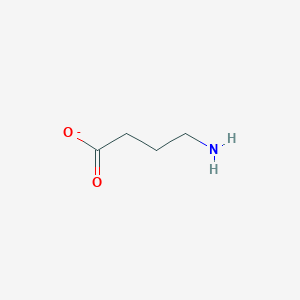


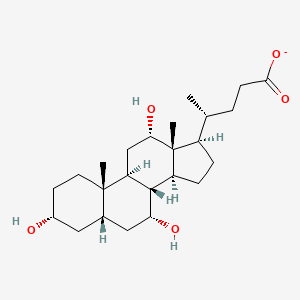
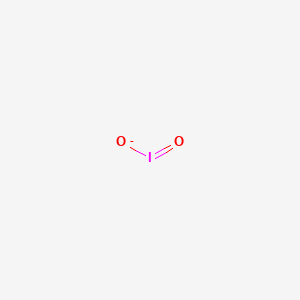
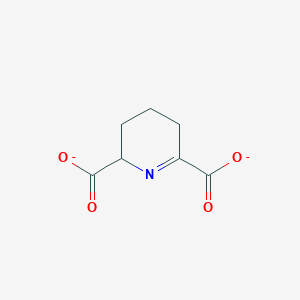

![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)
